N-Dechloroethyl Cyclophosphamide N-Dechloroethyl Cyclophosphamide 3-Dechloroethylifosfamide, also known as N-dechloroethyl-cpa or 3-dce-iff, belongs to the class of organic compounds known as phosphoric monoester diamides. These are organophosphorus compounds containing a monoamide derivative of a phosphoric acid diester functional group. They have the general structure R1OP(=O)(N(R2)R3)N(R4)R5, where R1 = organyl group and R2-R5 = H or organyl. 3-Dechloroethylifosfamide is soluble (in water) and a very weakly acidic compound (based on its pKa). 3-Dechloroethylifosfamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 3-Dechloroethylifosfamide participates in a number of enzymatic reactions. In particular, Chloroacetaldehyde and 3-dechloroethylifosfamide can be biosynthesized from cyclophosphamide through its interaction with the enzyme cytochrome P450 3A4. In addition, Chloroacetaldehyde, 3-dechloroethylifosfamide, and 2-dechloroethylifosfamide can be biosynthesized from ifosfamide through the action of the enzymes cytochrome P450 3A4, cytochrome P450 3A5, and cytochrome P450 2B6. In humans, 3-dechloroethylifosfamide is involved in the ifosfamide metabolism pathway, the cyclophosphamide action pathway, the cyclophosphamide metabolism pathway, and the ifosfamide action pathway.
Dechloroethylcyclophosphamide is a phosphorodiamide.
Brand Name: Vulcanchem
CAS No.: 36761-83-8
VCID: VC21349153
InChI: InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)
SMILES: C1CNP(=O)(OC1)NCCCl
Molecular Formula: C5H12ClN2O2P
Molecular Weight: 198.59 g/mol

N-Dechloroethyl Cyclophosphamide

CAS No.: 36761-83-8

Cat. No.: VC21349153

Molecular Formula: C5H12ClN2O2P

Molecular Weight: 198.59 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Dechloroethyl Cyclophosphamide - 36761-83-8

CAS No. 36761-83-8
Molecular Formula C5H12ClN2O2P
Molecular Weight 198.59 g/mol
IUPAC Name N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Standard InChI InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)
Standard InChI Key DZKGMGPLDJOVCX-UHFFFAOYSA-N
SMILES C1CNP(=O)(OC1)NCCCl
Canonical SMILES C1CNP(=O)(OC1)NCCCl
Appearance White to Off-White Solid
Melting Point 105-108°C

Chemical Structure and Physical Properties

N-Dechloroethyl Cyclophosphamide is structurally related to cyclophosphamide but with the distinctive feature of having a chlorine atom replaced by a hydrogen atom. The compound's basic structure includes a phosphoramide backbone with modified side chains compared to its parent compound. The molecular formula is C₅H₉ClN₂O₂P, which reflects the dechloroethylation process that forms this metabolite.

Physical Properties

N-Dechloroethyl Cyclophosphamide typically appears as a white solid under standard laboratory conditions. The compound's physical properties are summarized in the following table:

PropertyValue
Molecular WeightApproximately 202.18 g/mol
Physical StateWhite solid
CAS Number36761-83-8
SolubilityLimited water solubility
Chemical FormulaC₅H₉ClN₂O₂P

The deuterated version of this compound (N-Dechloroethyl Cyclophosphamide-d4) has a slightly higher molecular weight of 202.61 g/mol, with the formula C₅H₈D₄ClN₂O₂P, where four hydrogen atoms are replaced with deuterium isotopes .

Formation and Metabolism

Metabolic Pathway

N-Dechloroethyl Cyclophosphamide is formed through the metabolic process known as N-dechloroethylation. This process involves the removal of chlorinated ethyl groups from the parent cyclophosphamide molecule through enzymatic processes in the liver.

Enzymatic Mechanisms

The formation of N-Dechloroethyl Cyclophosphamide occurs primarily through the action of hepatic cytochrome P450 enzymes. These enzymes facilitate the dechloroethylation reaction, which represents an alternative metabolic pathway to the activation pathway that produces the therapeutically active metabolites of cyclophosphamide.

Pharmacological Significance

Relationship to Cyclophosphamide Activity

N-Dechloroethyl Cyclophosphamide is considered a side-product of cyclophosphamide metabolism rather than an active therapeutic agent. While cyclophosphamide requires metabolic activation to exert its cytotoxic effects through DNA alkylation, N-Dechloroethyl Cyclophosphamide follows a different metabolic fate.

Biomarker Applications

The compound serves as an important biomarker for cyclophosphamide metabolism. Monitoring N-Dechloroethyl Cyclophosphamide levels can provide insights into:

  • Individual variations in cyclophosphamide metabolism

  • Potential drug interactions affecting metabolic pathways

  • Assessment of treatment efficacy and toxicity profiles

Research Applications

Structure-Activity Relationship Studies

N-Dechloroethyl Cyclophosphamide has been extensively used in structure-activity relationship (SAR) studies to understand how structural modifications affect the therapeutic properties of cyclophosphamide and related compounds.

Metabolic Profiling

The compound serves as a valuable tool in metabolic profiling studies, helping researchers understand:

  • The complex metabolic pathways of alkylating agents

  • Inter-individual variability in drug metabolism

  • Potential mechanisms of drug resistance

Analytical Standards

N-Dechloroethyl Cyclophosphamide, particularly in its deuterated form (N-Dechloroethyl Cyclophosphamide-d4), is utilized as an analytical standard in research and development. The deuterated version is particularly valuable for quantitative analysis using mass spectrometry techniques .

Analytical Methods

Detection Methods

Various analytical techniques are employed to detect and quantify N-Dechloroethyl Cyclophosphamide in biological samples, including:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation

Sample preparation typically involves:

  • Protein precipitation

  • Liquid-liquid extraction

  • Solid-phase extraction

  • Derivatization for improved detection sensitivity

Pharmaceutical Development Considerations

Stability Concerns

N-Dechloroethyl Cyclophosphamide exhibits specific stability characteristics that must be considered in research settings:

  • Store locked up in secure laboratory settings

  • Maintain appropriate temperature control

  • Protect from environmental factors that could accelerate degradation

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